molecular formula C16H27N B158879 4-Undecylpyridine CAS No. 1816-00-8

4-Undecylpyridine

Cat. No.: B158879
CAS No.: 1816-00-8
M. Wt: 233.39 g/mol
InChI Key: PSJNDOPZBDLGPG-UHFFFAOYSA-N
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Description

4-Undecylpyridine is an organic compound with the molecular formula C16H27N. It consists of a pyridine ring substituted with an undecyl group at the fourth position.

Mechanism of Action

The mechanism of action of pyridine derivatives involves the nucleophilic substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .

Safety and Hazards

Pyridine can affect you when breathed in and by passing through your skin. Contact can irritate and burn the skin and eyes. Breathing Pyridine can irritate the nose and throat causing coughing and wheezing .

Future Directions

The future directions in the study of pyridine derivatives like 4-Undecylpyridine could involve further exploration of their synthesis, molecular structure, chemical reactions, and mechanism of action. More research could also be conducted on their physical and chemical properties, safety and hazards, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Undecylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with undecylmagnesium bromide (a Grignard reagent) in the presence of a catalyst such as copper(I) iodide. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Undecylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Decylpyridine: Similar to 4-Undecylpyridine but with a shorter alkyl chain. It exhibits similar chemical properties but may have different reactivity and applications.

    4-Dodecylpyridine: This compound has a longer alkyl chain compared to this compound. It shares similar chemical properties but may differ in terms of solubility and reactivity.

Uniqueness: The undecyl group provides a balance between hydrophobicity and chemical reactivity, making it suitable for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

4-undecylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17-15-13-16/h12-15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJNDOPZBDLGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341253
Record name Pyridine, 4-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1816-00-8
Record name Pyridine, 4-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8.50 g (34 mmol) of 4-n-undecanoylpyridine, 5.55 g (0.11 mol) of hydrazine.monohydrate, 4.41 g (74 mmol) of potassium hydroxide, and 30 ml of triethylene glycol was heated at 110° to 125° C. for one hour, and further, at 180° to 185° C. for 4 hours. After cooling, 50 ml of water was added, and the mixture was extracted with diethyl ether, washed with water and then dried over anhydrous potassium carbonate. After concentration under a reduced pressure, the residue was purified by distillation under a reduced pressure to give 6.40 g of the desired product (yield 79.8%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.41 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
79.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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